3-(Methylthio)chromone

Synthetic methodology C–H sulfenylation Transition-metal-free

This C-3 methylthio-substituted chromone delivers a tunable sulfide→sulfoxide→sulfone oxidation series from a single purchase, generating matched molecular pairs for systematic SAR exploration without scaffold alteration. The thiochromone core resists nucleophilic ring-opening that degrades oxygen-only chromones, enabling aminations, alkoxide additions, and hydrazine condensations. The methylthio group serves as both a leaving group for Liebeskind–Srogl cross-coupling and a handle for T3P®-mediated C-3 functionalization. Validated starting material for gastric acid pump antagonism programs per US3699129. ≥98% purity.

Molecular Formula C10H8O2S
Molecular Weight 192.24 g/mol
Cat. No. B8471505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylthio)chromone
Molecular FormulaC10H8O2S
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESCSC1=COC2=CC=CC=C2C1=O
InChIInChI=1S/C10H8O2S/c1-13-9-6-12-8-5-3-2-4-7(8)10(9)11/h2-6H,1H3
InChIKeyXRNJOCVFWYLKBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylthio)chromone for Research Procurement: A Thioether-Functionalized Chromone Scaffold with Tunable Oxidation State and Metal-Free Synthetic Accessibility


3-(Methylthio)chromone (CAS 39068-33-2, C₁₀H₈O₂S, MW 192.24) is a 3-thioether-substituted chromone belonging to the thiochromone class of sulfur-containing heterocycles [1]. It is recognized as a versatile building block in medicinal chemistry and organic synthesis, with its methylthio group at the C-3 position serving as a handle for oxidation-state modulation (sulfide → sulfoxide → sulfone) or as a leaving group in cross-coupling reactions [2]. The compound is commercially available at ≥98% purity (Chemscene Cat. CS-0533783) .

Why 3-(Methylthio)chromone Cannot Be Replaced by Generic Chromones or Other 3-Substituted Analogs


Attempts to substitute 3-(Methylthio)chromone with generic chromones (e.g., unsubstituted chromone, 3-methylchromone, or 3-methoxychromone) fail on three critical fronts. First, the C-3 methylthio group provides a chemically orthogonal and sequentially tunable oxidation pathway (sulfide → sulfoxide → sulfone) that is absent in alkyl- or alkoxy-substituted analogs [1]. Second, thiochromones, including 3-(Methylthio)chromone, are distinguished from oxygen-only chromones by their resistance to thiopyrone ring opening under nucleophilic conditions, a stability advantage documented across the class [2]. Third, the methylthio substituent enables direct C-3 regioselective functionalization via transition-metal-free T3P®-mediated domino sulfenylation/annulation, a synthetic entry that is not available to 3-unsubstituted or 3-alkoxy chromones [3]. These combined features make 3-(Methylthio)chromone a non-interchangeable building block for programs requiring sulfur-based reactivity handles.

Quantitative Differentiation Evidence for 3-(Methylthio)chromone Against Closest Analogs


3-(Methylthio)chromone Enables Metal-Free, Regioselective C-3 Thioether Installation Not Achievable with Unsubstituted Chromone

The T3P®-mediated domino C(sp²)–H sulfenylation/annulation method specifically constructs 3-(methylthio)-4H-chromen-4-one with complete C-3 regioselectivity. In contrast, unsubstituted chromone (1-benzopyran-4-one) lacks the C-3 thioether handle and cannot be directly converted to 3-thioether derivatives without pre-functionalization. This method is reported as the first regioselective preparation of 3-sulfenylated chromones using T3P®, operating under transition-metal-free conditions, which eliminates palladium or copper contamination concerns [1].

Synthetic methodology C–H sulfenylation Transition-metal-free

Sequentially Tunable Oxidation State at Sulfur Distinguishes 3-(Methylthio)chromone from 3-Alkoxy and 3-Alkyl Chromones

The methylthio group in 3-(Methylthio)chromone undergoes stepwise, high-yielding oxidation: treatment with m-CPBA in dichloromethane converts the sulfide to the corresponding sulfone (3-(methylsulfonyl)-4H-chromen-4-one) in 88% isolated yield [1]. The intermediate sulfoxide (3-(methylsulfinyl)chromone) can also be prepared selectively, as demonstrated in US3699129 with a 64.3% yield for the sulfoxide from the sulfide [2]. This sequential oxidation capability is absent in 3-methoxychromone or 3-methylchromone. The three oxidation states provide distinct LogP, solubility, and hydrogen-bond acceptor profiles, enabling systematic physicochemical property tuning without altering the chromone core scaffold.

Oxidation state tuning Sulfide-sulfoxide-sulfone Physicochemical modulation

Thiochromone Ring Stability Against Nucleophilic Ring Opening Differentiates 3-(Methylthio)chromone from Parent Chromone Scaffolds

The comprehensive review by Sosnovskikh (2018) establishes that chemical transformations of thiochromones, including 3-functionalized derivatives, are rarely accompanied by thiopyrone ring opening. This stands in direct contrast to chromones (benzopyran-4-ones), where the pyrone ring is susceptible to nucleophilic ring opening under basic or nucleophilic conditions [1]. This ring-stability differential is a class-level property of the thiochromone scaffold, which includes 3-(Methylthio)chromone, and is attributed to the replacement of the endocyclic oxygen with sulfur.

Chemical stability Thiopyrone ring Nucleophilic resistance

Computed Lipophilicity (LogP 2.51) of 3-(Methylthio)chromone Differs from 3-Oxygen Analogs, Impacting ADME Predictions

The computed LogP of 3-(Methylthio)chromone is 2.5149 (TPSA: 30.21 Ų) based on Chemscene computational data . By comparison, 3-methoxychromone, the direct oxygen analog, has a lower predicted LogP due to the higher electronegativity of oxygen vs. sulfur. The methylthio group increases lipophilicity by approximately 0.3–0.7 LogP units relative to methoxy substituents on aromatic systems, based on well-established substituent π-values (SMe: π ≈ +0.61; OMe: π ≈ -0.02) [1]. This differential affects predicted membrane permeability and plasma protein binding in silico ADME models.

Lipophilicity LogP comparison Drug-likeness

3-(Methylthio)chromone Serves as a Documented Intermediate for Gastric Anti-Hyperacidity Agents, Unlike Non-Thioether Chromones

US Patent 3,699,129 explicitly claims 3-(methylthio)chromone and its S-oxide derivatives as compounds useful in treating gastric hyperacidity [1]. This therapeutic application precedent is specific to the 3-methylthio chromone series and its oxidized congeners. The patent provides full synthetic procedures and characterization for all three oxidation states: 3-(methylthio)chromone (mp 104–106 °C, 42.8% yield via SOCl₂/KOH from 3-(methylsulfinyl)-4-chromanone), 3-(methylsulfinyl)chromone (mp 150–152 °C, 64.3%), and 3-(methylsulfonyl)chromone (mp 172–173 °C, 93.4%) [1]. No analogous gastric hyperacidity claims exist for 3-methylchromone, 3-methoxychromone, or unsubstituted chromone in the patent literature.

Gastric hyperacidity Patent precedent Therapeutic application

3-(Methylthio)chromone: Best-Fit Research and Industrial Application Scenarios


Oxidation-State SAR Libraries for Physicochemical Property Optimization

3-(Methylthio)chromone is the ideal starting material for generating a three-member oxidation-state series (sulfide, sulfoxide, sulfone) from a single purchase. The sulfide-to-sulfone oxidation proceeds in 88% yield using m-CPBA in CH₂Cl₂, while the sulfoxide intermediate is accessible in 64.3% yield [1]. This strategy rapidly produces matched molecular pairs differing only in sulfur oxidation state, enabling systematic exploration of LogP, solubility, and hydrogen-bond acceptor capacity effects on target binding and ADME without altering the chromone scaffold [2].

Transition-Metal-Free Parallel Library Synthesis via C-3 Thioether Diversification

Medicinal chemistry groups building chromone-focused libraries benefit from the T3P®-mediated domino sulfenylation/annulation methodology (Balakrishna et al., 2019), which installs the 3-methylthio group with complete C-3 regioselectivity under metal-free conditions [3]. This protocol avoids palladium or copper residues that complicate biological assay interpretation. The methylthio group can subsequently serve as a leaving group in Liebeskind-Srogl cross-coupling reactions for further diversification [4].

Gastric Acid-Related Disease Drug Discovery Leveraging Patent-Precedented Scaffolds

As documented in US3699129, 3-(methylthio)chromone and its S-oxides possess established utility in treating gastric hyperacidity [1]. Drug discovery programs targeting acid pump antagonism or gastroesophageal reflux disease (GERD) can use 3-(Methylthio)chromone as a validated starting point with pre-existing synthetic routes and full analytical characterization (mp 104–106 °C, elemental analysis: C 62.48%, H 4.19%, S 16.68%) [1].

Nucleophilic Derivatization Reactions Requiring Ring-Stable Heterocyclic Cores

The thiochromone scaffold, including 3-(Methylthio)chromone, resists thiopyrone ring opening under nucleophilic conditions that degrade chromones [5]. This stability advantage enables downstream reactions such as aminations, alkoxide additions, and hydrazine condensations that are incompatible with oxygen-only chromone cores. Researchers planning multi-step sequences involving nucleophilic reagents should select the thiochromone scaffold to avoid ring-degradation byproducts [5].

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